
5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one
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Overview
Description
5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one: is a compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-3-trifluoromethylpyridine.
Reaction Conditions: The modified Ullmann coupling reaction is employed, where 2-chloro-3-trifluoromethylpyridine undergoes coupling in the presence of a copper catalyst and appropriate ligands.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The bipyridine core can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.
Coordination Chemistry: Metal salts like ruthenium chloride (RuCl3) or iridium complexes are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Metal Complexes: Coordination with metals results in the formation of stable metal-ligand complexes.
Scientific Research Applications
Catalysis
5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one is primarily utilized as a ligand in the development of advanced photocatalysts. Its coordination with metals such as iridium and ruthenium facilitates various organic transformations under visible light.
Key Applications in Catalysis:
- Photocatalytic Reactions : Used in visible-light-mediated reactions such as C-H bond activation and alkene aminoarylation.
- Hydrogen Evolution : Complexes formed with this ligand exhibit high turnover numbers (TONs) for hydrogen production, showcasing its efficiency in energy conversion processes.
Catalyst Type | Metal Used | Application | Turnover Number |
---|---|---|---|
Iridium Complex | Ir(III) | Visible-light photocatalysis | Up to 832 TONs |
Ruthenium Complex | Ru(II) | C-H bond activation | Variable |
Material Science
In material science, this compound is employed in the synthesis of semiconductors and dyes for solar cells. Its electron-withdrawing properties enhance the performance of organic photovoltaic devices.
Applications in Material Science:
- Semiconductors : Utilized in the fabrication of organic semiconductors that are crucial for electronic devices.
- Solar Cells : Acts as a dye-sensitizer in dye-sensitized solar cells (DSSCs), improving light absorption and conversion efficiency.
Material Type | Functionality | Application Area |
---|---|---|
Organic Semiconductor | Charge transport | Electronics |
Dye for Solar Cells | Light absorption | Renewable energy |
Biological Studies
The biological relevance of this compound is primarily linked to its metal complexes. These complexes are investigated for their potential interactions with biomolecules and therapeutic applications.
Biological Applications:
- Metal Complexes : Studied for their anticancer properties and ability to interact with DNA.
- Biomolecular Interactions : Research is ongoing into how these complexes can modulate biological pathways.
Case Study 1: Photocatalytic Activity
A study demonstrated the use of an iridium complex formed with this compound in photocatalytic hydrogen evolution. The complex achieved a TON of 832 over 96 hours under irradiation, indicating its high efficiency in energy conversion processes.
Case Study 2: Dye-Sensitized Solar Cells
Research on dye-sensitized solar cells incorporating this compound revealed improved light absorption characteristics compared to traditional dyes. The incorporation of trifluoromethyl groups significantly enhanced the photovoltaic performance by increasing charge separation efficiency.
Mechanism of Action
The mechanism of action of 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogen evolution and C-H bond activation .
Comparison with Similar Compounds
Similar Compounds
5,5’-Dimethyl-2,2’-dipyridyl: Similar bipyridine structure but with methyl groups instead of trifluoromethyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar structure with trifluoromethyl groups at different positions.
Uniqueness
The presence of trifluoromethyl groups at the 5,5’-positions imparts unique electronic properties to 5,5’-bis(trifluoromethyl)-2H-1,2’-bipyridin-2-one, enhancing its ability to stabilize metal complexes and participate in catalytic reactions .
Biological Activity
5,5'-bis(trifluoromethyl)-2H-1,2'-bipyridin-2-one is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H8F6N2O
- Molecular Weight : 306.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Antiviral Properties : Recent studies indicate that derivatives of bipyridinones exhibit antiviral activity against several viruses by targeting viral replication processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoromethyl groups and the bipyridine backbone can significantly influence potency and selectivity.
Table 1: Summary of SAR Findings
Compound Variant | IC50 (µM) | Target Enzyme/Pathway | Remarks |
---|---|---|---|
5,5'-bis(trifluoromethyl)-2H-bp | 0.5 | Viral RNA polymerase | High potency |
5-(trifluoromethyl)-pyridin-2-one | 1.0 | Kinase Inhibition | Moderate potency |
6-(trifluoromethyl)-pyridin-3-one | 2.5 | Enzyme X Inhibition | Lower potency |
Case Study 1: Antiviral Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of bipyridinones, including our compound, showed significant antiviral activity against human norovirus (HuNoV). The most potent derivative exhibited an EC50 value of 0.9 µM against HuNoV replication in cell-based assays, indicating its potential as a therapeutic agent for viral infections .
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, the compound was evaluated for its ability to inhibit a specific kinase involved in cancer proliferation. The results indicated an IC50 value of 0.5 µM, suggesting strong inhibitory effects that could be leveraged for cancer treatment .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2O/c13-11(14,15)7-1-3-9(19-5-7)20-6-8(12(16,17)18)2-4-10(20)21/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVQEZZLLGSHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=CC2=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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